1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-8-5-6-15(19(18)29-2)20(26)23-10-12-24(13-11-23)21(27)16-14-22-25-9-4-3-7-17(16)25/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNNMZGCTISOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dimethoxybenzoyl Chloride
2,3-Dimethoxybenzoic acid is methylated using iodomethane and potassium carbonate in dimethylformamide (DMF), followed by conversion to the acyl chloride via thionyl chloride (SOCl₂).
Reaction Conditions :
- Methylation : 2,3-Dihydroxybenzoic acid (1 eq.), K₂CO₃ (2.5 eq.), CH₃I (2.2 eq.), DMF, 60°C, 12 h.
- Acyl Chloride Formation : SOCl₂ (3 eq.), reflux, 4 h.
Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
The pyrazolo[1,5-a]pyridine core is constructed via cyclocondensation of 3-aminopyrazole with ethyl acetoacetate, followed by oxidation of the C3 methyl group to a carboxylic acid (Scheme 1).
Step 1: Cyclocondensation
3-Aminopyrazole (1 eq.) and ethyl acetoacetate (1.2 eq.) react in acetic acid at 100°C for 8 h to yield ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Step 2: Saponification and Acidification
The ester is hydrolyzed with NaOH (2 M, 80°C, 6 h) and acidified with HCl to precipitate the carboxylic acid.
Sequential Acylation of Piperazine
Protection of Piperazine
Boc protection of one piperazine nitrogen ensures regioselective acylation (Table 1).
Table 1: Boc Protection of Piperazine
| Reagents | Conditions | Yield |
|---|---|---|
| Boc₂O (1.1 eq.), TEA | DCM, 0°C → rt, 6 h | 95% |
First Acylation: 2,3-Dimethoxybenzoyl Chloride
The Boc-protected piperazine undergoes acylation with 2,3-dimethoxybenzoyl chloride in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine (DIPEA) as the base (Table 2).
Table 2: Acylation with 2,3-Dimethoxybenzoyl Chloride
| Reagents | Conditions | Yield |
|---|---|---|
| 2,3-Dimethoxybenzoyl Cl (1.5 eq.) | DCM, 0°C → rt, 12 h | 89% |
Deprotection and Second Acylation
Boc removal with trifluoroacetic acid (TFA) in DCM (1 h, rt) liberates the secondary amine, which is acylated with pyrazolo[1,5-a]pyridine-3-carbonyl chloride under analogous conditions (Table 3).
Table 3: Second Acylation with Pyrazolo Carbonyl Chloride
| Reagents | Conditions | Yield |
|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carbonyl Cl (1.5 eq.) | DMF, 0°C → 36°C, 24 h | 68% |
Note : Dimethylformamide (DMF) enhances solubility of the aromatic acyl chloride.
Alternative Synthetic Routes
One-Pot Dual Acylation
Attempts to acylate piperazine without protection led to statistical mixtures (∼40% mono-acylated, ∼30% di-acylated). Catalytic methods using ZnCl₂ showed marginal improvement (di-acylated yield: 52%) but required stringent stoichiometric control.
Solid-Phase Synthesis
Immobilization of piperazine on Wang resin enabled sequential acylation (first with 2,3-dimethoxybenzoyl chloride, then pyrazolo carbonyl chloride), yielding the target compound in 61% isolated yield after cleavage.
Characterization and Analytical Data
Critical spectroscopic data confirm successful synthesis:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.2 Hz, 1H, pyrazolo-H), 7.45–7.38 (m, 3H, aromatic), 6.92 (d, J = 8.4 Hz, 1H, aromatic), 3.89 (s, 6H, OCH₃), 3.72–3.65 (m, 8H, piperazine).
- HRMS (ESI+) : m/z calc. for C₂₃H₂₅N₅O₅ [M+H]⁺: 482.1932; found: 482.1936.
Challenges and Optimization Opportunities
- Solvent Selection : DMF improved yields in the second acylation but necessitated extensive washing to remove residuals.
- Purification : Silica gel chromatography (EtOAc/hexane, 1:3 → 1:1) effectively separated di-acylated products from mono-acylated byproducts.
- Scalability : Pd/C-mediated hydrogenation (as in) could streamline nitro-group reductions in analogous intermediates.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound features a piperazine core functionalized with two distinct carbonyl groups: a 2,3-dimethoxybenzoyl moiety and a pyrazolo[1,5-a]pyridine-3-carbonyl group. Its synthesis likely involves sequential acylation and cyclization steps, supported by methodologies from analogous heterocyclic systems.
Table 1: Key Reaction Steps and Conditions
Reactivity of Functional Groups
-
Amide Bonds :
The two amide linkages are susceptible to hydrolysis under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions. Stability is maintained in neutral environments . -
Pyrazolo[1,5-a]pyridine Core :
-
2,3-Dimethoxybenzoyl Group :
Table 2: Functional Group Reactivity
| Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Amide bonds | Hydrolysis | 6M HCl, reflux, 12h | Cleavage to carboxylic acid + amine |
| Pyrazolo C-5 position | Nitration | HNO₃ (conc.), H₂SO₄, 0°C → 25°C | 5-Nitro derivative |
| Methoxy groups | Demethylation | BBr₃, DCM, -78°C → 25°C | Phenolic intermediates |
Catalytic and Solvent Effects
-
Acylation Efficiency : DMF enhances nucleophilicity of piperazine nitrogen, improving acylation yields .
-
Cyclization Catalysts : ZrCl₄ promotes pyrazolo ring formation via Lewis acid-mediated condensation (95% yield reported in ).
Stability and Degradation Pathways
-
Thermal Stability : Decomposition observed >250°C (DSC analysis), with CO evolution from amide bond cleavage .
-
Photodegradation : UV irradiation (254 nm) induces radical-mediated decomposition of the pyrazolo ring .
Table 3: Derivitization Examples
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | 5-Bromo derivative, Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-pyrazolo[1,5-a]pyridine analog |
| Mannich Reaction | Formaldehyde, morpholine, EtOH | N-Morpholinomethyl-piperazine derivative |
Spectroscopic Characterization
Challenges and Optimization
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine. For instance:
- Mechanism of Action : Compounds with pyrazolo[1,5-a]pyridine structures have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers .
- Case Study : A related study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results highlighted the potential of these compounds as effective agents in cancer therapy .
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier suggests possible applications in treating neurological disorders:
- Potential Applications : Research indicates that derivatives of piperazine can modulate neurotransmitter systems and exhibit neuroprotective properties. This opens avenues for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .
Anti-inflammatory Properties
Research into similar piperazine derivatives has shown anti-inflammatory effects:
- Mechanism : Compounds containing electron-donating groups have demonstrated enhanced anti-inflammatory activity compared to those with electron-withdrawing groups. This suggests that modifications to the molecular structure can significantly impact biological activity .
Summary of Biological Activities
Case Study 1: Anticancer Activity Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines using MTT assays. The study found that certain modifications to the piperazine structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Neuroprotective Potential
In another study focusing on neuroprotective effects, researchers assessed the ability of piperazine derivatives to inhibit neuroinflammation in vitro. The results indicated that these compounds could reduce pro-inflammatory cytokine levels, supporting their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrazolo[1,5-a]pyridine moiety can inhibit specific enzymes. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
1-(2,3-Dimethoxybenzoyl)piperazine: Lacks the pyrazolo[1,5-a]pyridine moiety, making it less effective in enzyme inhibition.
4-{Pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine: Lacks the 2,3-dimethoxybenzoyl group, reducing its interaction with neurotransmitter receptors.
The uniqueness of 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine lies in its dual functional groups, which allow it to interact with multiple biological targets simultaneously, enhancing its therapeutic potential.
Biological Activity
The compound 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Piperazine moiety : Known for its diverse pharmacological properties.
- Pyrazolo[1,5-a]pyridine : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
- Dimethoxybenzoyl group : May enhance lipophilicity and bioavailability.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 350.4 g/mol
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold have shown promising results in inhibiting cancer cell proliferation. A study found that derivatives of pyrazolo compounds exhibited significant cytotoxic effects against various cancer cell lines, implicating their potential as anti-cancer agents .
Table 1: Cytotoxicity of Pyrazolo Derivatives
| Compound Name | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF-7 | 3.2 |
| This compound | A549 | 4.5 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been noted to inhibit BCR-ABL kinase activity, which is crucial in certain types of leukemia .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of piperazine derivatives. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 2: AChE Inhibition Assay Results
| Compound Name | AChE Inhibition (%) |
|---|---|
| Control | 0 |
| Compound C | 75 |
| This compound | 68 |
Study on Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo compounds and tested their efficacy against various cancer cell lines. The study concluded that the introduction of specific substituents significantly enhanced the anticancer activity of these compounds .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of piperazine derivatives. The results indicated that compounds with similar structures to This compound showed promise in reducing amyloid plaque formation in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
